molecular formula C14H11N3O6 B11691748 N-(2-methoxyphenyl)-2,4-dinitrobenzamide

N-(2-methoxyphenyl)-2,4-dinitrobenzamide

Cat. No.: B11691748
M. Wt: 317.25 g/mol
InChI Key: XAUYKEJTKUTLSM-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2,4-dinitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a methoxy group attached to the phenyl ring and two nitro groups attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2,4-dinitrobenzamide typically involves the reaction of 2-methoxyaniline with 2,4-dinitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2,4-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxyphenyl)-2,4-dinitrobenzamide.

    Reduction: Formation of N-(2-methoxyphenyl)-2,4-diaminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-2,4-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-2,4-dinitrobenzamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)-2,4-dinitroaniline: Similar structure but with an aniline group instead of a benzamide group.

    N-(2-methoxyphenyl)-2,4-dinitrophenol: Similar structure but with a phenol group instead of a benzamide group.

    N-(2-methoxyphenyl)-2,4-dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C14H11N3O6/c1-23-13-5-3-2-4-11(13)15-14(18)10-7-6-9(16(19)20)8-12(10)17(21)22/h2-8H,1H3,(H,15,18)

InChI Key

XAUYKEJTKUTLSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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